methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been reported to have a broad range of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, avoiding the need for harsh acids or bases.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as one-pot multicomponent processes, is likely to be employed to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.
3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides: These compounds share the pyrazole core but differ in their functional groups and applications.
Uniqueness
Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,3-diphenyl-3,4-dihydropyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJYTHMADPNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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